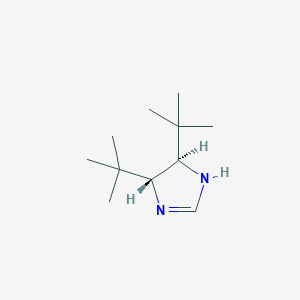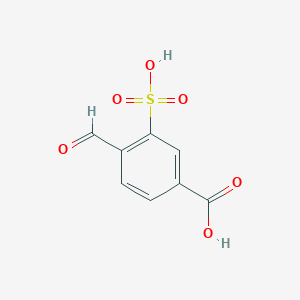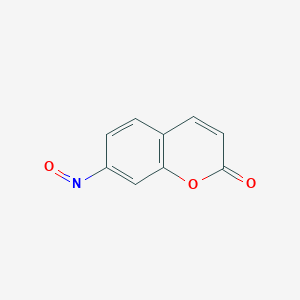![molecular formula C8H3BrF2O3 B12516705 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide is a chemical compound known for its unique structural properties and reactivity. It is part of the benzodioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of two fluorine atoms and a carbonyl bromide group makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide typically involves the introduction of fluorine atoms and a carbonyl bromide group to a benzodioxole precursor. One common method involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products Formed
Substitution: Amino or thio derivatives of the benzodioxole.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Complex aromatic compounds.
科学研究应用
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the carbonyl bromide group makes it highly reactive, allowing it to participate in various chemical transformations. The fluorine atoms enhance its stability and influence its electronic properties, making it a valuable intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2,2-Difluorobenzo[d][1,3]dioxole-4-boronic acid
Uniqueness
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide stands out due to the presence of the carbonyl bromide group, which imparts unique reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective reactivity is required.
属性
分子式 |
C8H3BrF2O3 |
|---|---|
分子量 |
265.01 g/mol |
IUPAC 名称 |
2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide |
InChI |
InChI=1S/C8H3BrF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H |
InChI 键 |
VYJLGEABYDHJHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)




![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)

